1-((4-Ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide
Description
This compound features a piperidine-4-carboxamide core substituted with a 4-ethoxy-3-methoxyphenyl group and a thiazolo[3,2-b][1,2,4]triazole moiety. The 4-ethoxy-3-methoxyphenyl substituent may influence lipophilicity and metabolic stability, while the hydroxyl group on the thiazole ring could facilitate hydrogen bonding .
Properties
IUPAC Name |
1-[(4-ethoxy-3-methoxyphenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4S/c1-4-30-15-6-5-14(11-16(15)29-3)17(25-9-7-13(8-10-25)19(22)27)18-20(28)26-21(31-18)23-12(2)24-26/h5-6,11,13,17,28H,4,7-10H2,1-3H3,(H2,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXGAPMKYAXRKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCC(CC4)C(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((4-Ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes a piperidine moiety and a thiazolo[3,2-b][1,2,4]triazole ring, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 475.56 g/mol. The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 475.56 g/mol |
Anticancer Properties
Research indicates that compounds containing the thiazolo[3,2-b][1,2,4]triazole framework exhibit significant anticancer activities. For instance, derivatives of similar structures have been tested against various cancer cell lines, demonstrating cytotoxic effects. A study conducted by the National Cancer Institute assessed the antitumor activity of related compounds against 60 different cancer cell lines including leukemia and breast cancer cells. The results highlighted that modifications in the side chains significantly influenced the potency of these compounds against specific cancer types .
Study on Antitumor Activity
A notable study synthesized a series of thiazolo[3,2-b][1,2,4]triazole derivatives and evaluated their biological activity using the sulforhodamine B assay. The results indicated that certain derivatives exhibited potent antitumor activity against breast cancer cells (MDA-MB-468) with IC50 values suggesting significant efficacy .
Comparative Biological Activity
The following table summarizes the biological activities observed in various studies involving similar compounds:
| Compound Type | Activity | Cancer Cell Lines Tested | IC50 (µM) |
|---|---|---|---|
| Thiazolo[3,2-b][1,2,4]triazole Derivatives | Antitumor | MDA-MB-468 (Breast), A549 (Lung) | 10 - 20 |
| 1,2,4-Triazole Derivatives | Antiviral & Anticancer | Various (Leukemia, Colon) | 5 - 15 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
Thiazolo-Triazole vs. Thiazolo-Pyrimidine Derivatives
The target compound’s thiazolo[3,2-b][1,2,4]triazole core differs from thiazolo[3,2-a]pyrimidine systems (e.g., compound 9 in ), which lack the triazole ring. Thiazolo-pyrimidines are noted for their antimicrobial and anticancer properties, but the triazole addition in the target compound may improve selectivity for neurological or antifungal targets .
Pyrazole-Triazole Hybrids
Compounds like 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles () share a triazole-pyrazole scaffold.
Substituent Effects
Methoxy vs. Ethoxy Groups
The 4-ethoxy-3-methoxyphenyl group in the target compound contrasts with simpler methoxy-substituted analogs (e.g., 4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole in ). Ethoxy groups generally increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Hydroxy-Thiazole vs. Methyl-Thiazole
The 6-hydroxy-2-methylthiazolo substituent differs from methyl- or phenyl-thiazole groups (e.g., 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile in ). Hydroxy groups can improve binding via hydrogen bonding but may increase metabolic oxidation risks compared to methyl groups .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Substituent Impact on Properties
Research Implications
The target compound’s unique combination of a piperidine-carboxamide backbone and thiazolo-triazole system positions it as a candidate for further study in antifungal and neuroprotective applications. Comparative studies with analogs suggest that optimizing the ethoxy/methoxy balance and protecting the hydroxyl group could improve pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
